N-(4-Bromophenyl)maleimide

CAS No.: 13380-67-1

Cat. No.: VC1634833

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13380-67-1 |

|---|---|

| Molecular Formula | C10H6BrNO2 |

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | 1-(4-bromophenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H |

| Standard InChI Key | FECSFBYOMHWJQG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)Br |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)Br |

Introduction

Chemical Identity and Structure

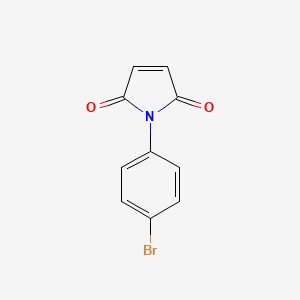

N-(4-Bromophenyl)maleimide is a maleimide derivative characterized by a bromophenyl group attached to the nitrogen of the maleimide ring. This structure combines the reactivity of the maleimide group with the functionality of a bromine-substituted aromatic ring.

Basic Identification Data

| Parameter | Information |

|---|---|

| IUPAC Name | 1-(4-bromophenyl)pyrrole-2,5-dione |

| Common Name | N-(4-Bromophenyl)maleimide |

| CAS Registry Number | 13380-67-1 |

| Molecular Formula | C10H6BrNO2 |

| Molecular Weight | 252.067 g/mol |

| SMILES Notation | C1=CC(=CC=C1N2C(=O)C=CC2=O)Br |

| InChI Key | FECSFBYOMHWJQG-UHFFFAOYSA-N |

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

-

N-BPM

-

1-(4-Bromophenyl)maleimide

-

N-(p-Bromophenyl)maleimide

-

1-(4-bromophenyl)-1H-pyrrole-2,5-dione

Physical and Chemical Properties

N-(4-Bromophenyl)maleimide possesses distinctive physical and chemical characteristics that are important for its applications and handling considerations.

Physical Properties

Chemical Properties

| Property | Value | Source |

|---|---|---|

| pKa | -1.67±0.20 (Predicted) | |

| Solubility | Soluble in organic solvents like DMF, THF | |

| Reactivity | Electrophilic at maleimide double bond | |

| Functional Groups | Imide, olefinic bond, halogen |

Spectroscopic Characteristics

Spectroscopic data provide valuable information for structure confirmation and purity assessment of N-(4-Bromophenyl)maleimide.

Computational Studies

Computational analyses using density functional theory (DFT) methods have been employed to investigate the structural and electronic properties of N-(4-Bromophenyl)maleimide:

-

DFT/B3LYP calculations with 6-311++G(d,p) basis set have been used to optimize the geometry of the molecule

-

Vibrational frequencies calculated theoretically show good agreement with experimental data

-

HOMO-LUMO energy gap analysis indicates relatively high reactivity

Synthesis Methods

Several synthetic routes to N-(4-Bromophenyl)maleimide have been reported in the literature, with variations in reaction conditions and yields.

Classical Synthesis

The most common synthetic approach involves a two-step reaction:

-

Reaction of 4-bromoaniline with maleic anhydride in diethyl ether to form the intermediate N-(4-bromophenyl)maleanilic acid

-

Cyclization of this intermediate using acetic anhydride in the presence of sodium acetate to yield N-(4-Bromophenyl)maleimide

This method typically provides yields of 70-75% .

Applications

N-(4-Bromophenyl)maleimide finds diverse applications across multiple fields of chemistry and materials science.

Polymer Chemistry

The compound has been extensively used in polymer science:

-

As a monomer in copolymerization reactions with various acrylates and vinyl compounds

-

For the functionalization of polymer surfaces via the reactive maleimide group

-

In the preparation of thermally stable copolymers and terpolymers

Bioconjugation Chemistry

The maleimide group's reactivity toward thiols makes N-(4-Bromophenyl)maleimide valuable in bioconjugation applications:

-

Functionalization of hydroxyethyl cellulose to create polymers with improved mucoadhesive properties

-

Potential applications in drug delivery systems through covalent attachment to carrier molecules

Structural and Conformational Studies

The compound has been used as a model system for investigating molecular structure and conformation:

-

Studies using ¹⁵N-labeled N-(4-bromophenyl)maleimide have provided insights into nitrogen inversion processes

-

NMR spectroscopy of liquid crystalline solutions has been employed to determine the preferred conformation of the molecule

GHS Classification

| Supplier | Purity | Package Sizes | Source |

|---|---|---|---|

| Thermo Scientific | 98% | 1g, 5g, 25g | |

| Sigma-Aldrich | 98% | Various | |

| Apollo Scientific | ≥98% | Various |

Research Findings and Current Developments

Structural Studies

Recent investigations into the structure and conformation of N-(4-bromophenyl)[¹⁵N]maleimide using ¹H NMR spectroscopy have provided insights into the molecular geometry:

-

Earlier assumptions about coplanar CN bonds have been challenged

-

Evidence suggests that inversion about nitrogen takes place, although the minimum energy configuration remains under investigation

Computational Analyses

Computational studies comparing N-(4-bromophenyl)maleanilic acid and N-(4-bromophenyl)maleimide have revealed:

-

Fundamental vibrational frequencies calculated theoretically align well with experimental data

-

HOMO-LUMO energy gap analysis indicates higher reactivity for N-(4-bromophenyl)maleimide compared to its precursor maleanilic acid

-

Thermodynamic properties including zero-point energy, entropy, and heat capacity have been determined

Applications in Enzyme Inhibition

N-(4-Bromophenyl)maleimide has been investigated as part of structure-activity relationship studies for enzyme inhibition:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume